4-Nitrosomorpholin-2-one
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Overview
Description
Preparation Methods
4-Nitrosomorpholin-2-one is most commonly synthesized from morpholine. One method involves the reaction of dimorpholinomethane with fuming nitric acid . Another method includes the nitrosation of morpholine or its derivatives, which are used in several industrial processes . Industrial production methods often involve the nitrosation process, where morpholine is exposed to nitrosating agents under controlled conditions .
Chemical Reactions Analysis
4-Nitrosomorpholin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid and other nitrosating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with fuming nitric acid can produce dimorpholinomethane .
Scientific Research Applications
4-Nitrosomorpholin-2-one has several scientific research applications. It is used in studies related to carcinogenesis and mutagenesis due to its known carcinogenic properties . In biology and medicine, it is used to induce tumors in animal models to study cancer mechanisms and potential treatments . In the industry, it is used as a precursor in the manufacture of rubber products and other materials .
Mechanism of Action
The mechanism by which 4-Nitrosomorpholin-2-one exerts its effects involves the formation of reactive oxygen species and compounds that can crosslink DNA . This leads to DNA damage and mutations, which can result in carcinogenesis. In animal models, it has been observed that this compound is hydroxylated by a P450 enzyme, leading to the formation of reactive intermediates that cause DNA damage .
Comparison with Similar Compounds
4-Nitrosomorpholin-2-one is similar to other nitrosamines, such as N-Nitrosodimethylamine and N-Nitrosodiethylamine . These compounds also have carcinogenic properties and are used in similar research applications. this compound is unique in its specific structure and the types of reactions it undergoes . Other similar compounds include N-Nitrosopyrrolidine and N-Nitrosopiperidine .
Properties
CAS No. |
67587-53-5 |
---|---|
Molecular Formula |
C4H6N2O3 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
4-nitrosomorpholin-2-one |
InChI |
InChI=1S/C4H6N2O3/c7-4-3-6(5-8)1-2-9-4/h1-3H2 |
InChI Key |
IZECHDLZCSZEHK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)CN1N=O |
Origin of Product |
United States |
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